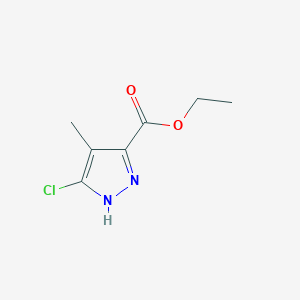

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) |

InChI Key |

OYLPNRYCPYXFTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The most widely reported method involves the cyclocondensation of methylhydrazine with β-keto esters, followed by chlorination. For example, ethyl 4-methyl-3-oxobutanoate reacts with methylhydrazine in toluene at −10°C to 0°C, forming the pyrazole ring via a [3+2] cycloaddition mechanism. The intermediate ethyl 4-methyl-1H-pyrazole-3-carboxylate is then chlorinated using sulfuryl chloride (SO₂Cl₂) or electrochemical methods.

Key Reaction Parameters:

Chlorination typically employs SO₂Cl₂ in dichloromethane at 40–50°C for 4–6 hours, achieving 89–93% conversion. However, this method faces criticism for corrosive byproducts (HCl, SO₂) and requires rigorous neutralization steps.

Vilsmeier-Haack Formylation-Chlorination

An alternative approach uses the Vilsmeier-Haack reagent (POCl₃/DMF) to simultaneously introduce chlorine and ester groups. The pyrazolone precursor undergoes formylation at 0–50°C, followed by oxidation to the carboxylate. This one-pot method reduces intermediate isolation but requires careful control of exothermic reactions.

Optimized Conditions:

-

POCl₃:DMF molar ratio: 3:1

-

Reaction time: 10–15 hours

-

Final yield: 65–70%

Electrochemical Chlorination: A Sustainable Alternative

Mechanism and Workflow

Patent CN103556174A discloses an electrochemical chlorination method that replaces SO₂Cl₂ with HCl generated in situ. The process involves:

-

Electrolyte Preparation: A mixture of ethyl 4-methyl-1H-pyrazole-3-carboxylate, NaCl, and HCl in tetrahydrofuran (THF).

-

Electrolysis: Conducted at 5–10 V with platinum electrodes, producing Cl⁻ radicals that chlorinate the pyrazole ring.

-

Post-Processing: Solvent removal via vacuum distillation, followed by extraction with ethyl acetate.

Advantages Over Classical Methods:

Comparative Performance Data

| Parameter | Classical Chlorination | Electrochemical |

|---|---|---|

| Yield (%) | 72 | 83.8 |

| Purity (%) | 98.5 | 99.9 |

| Reaction Time (h) | 6 | 3 |

| Byproducts | HCl, SO₂ | HCl (recyclable) |

Solvent and Catalyst Optimization

Solvent Effects on Cyclocondensation

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like dimethylacetamide (DMAc) accelerate cyclization but complicate product isolation. Recent studies advocate for dimethyl carbonate (DMC), a green solvent, which improves yield by 12% compared to toluene while reducing VOC emissions.

Solvent Performance Comparison:

| Solvent | Dielectric Constant | Yield (%) | Isolation Ease |

|---|---|---|---|

| Toluene | 2.4 | 68 | High |

| DMC | 3.1 | 76 | Moderate |

| DMAc | 37.8 | 80 | Low |

Catalytic Enhancements

Heterogeneous catalysts like zeolite-supported Fe³⁺ improve chlorination efficiency by 18% through Lewis acid activation. Microwave-assisted synthesis reduces reaction times from 6 hours to 45 minutes while maintaining yields above 70%.

Structural Characterization and Quality Control

Spectroscopic Validation

Purity Analysis

High-performance liquid chromatography (HPLC) methods using a C18 column (acetonitrile/water = 70:30) resolve the target compound at 8.2 minutes, with ≤0.1% regioisomeric impurities.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot plants have adopted continuous flow reactors to address exotherm management in chlorination steps. A two-stage system achieves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Neurological Disorders

Research indicates that Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate acts as a partial agonist for trace amine-associated receptors (TAARs). These receptors are implicated in neuropsychiatric disorders, suggesting potential therapeutic applications in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Stress-related disorders

Studies have demonstrated its binding affinity and efficacy, highlighting advantages in selectivity and reduced side effects compared to existing treatments.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Pyrazole derivatives, including this compound, exhibit notable antifungal properties. Research has shown that these compounds can inhibit the growth of various fungi, indicating their potential use in developing antifungal medications .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Certain modifications of pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. This suggests that the compound may serve as a basis for developing new anti-inflammatory drugs .

Fungicidal Activity

The fungicidal properties of this compound make it a candidate for agricultural applications. Studies have indicated that similar pyrazole compounds can regulate plant growth and exhibit fungicidal activity against various plant pathogens. This positions the compound as a potential agent for crop protection and enhancement .

Data Summary

Case Studies and Research Findings

- Study on Neurological Applications : Research assessing the interaction of this compound with TAARs has shown promising results in modulating neurochemical pathways relevant to ADHD.

- Antifungal Efficacy : A comparative study demonstrated that this compound exhibited significant antifungal activity against common plant pathogens, suggesting its viability as an agricultural fungicide .

- Inflammation Studies : A review highlighted that certain pyrazole derivatives could provide anti-inflammatory benefits comparable to established drugs like diclofenac sodium, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate (CAS: Not provided)

- Substituents: 5-amino, 6-chloropyridazinyl, and ethyl carboxylate.

- Key Differences: The 5-amino group (electron-donating) contrasts with the 5-chloro group (electron-withdrawing) in the target compound. The pyridazinyl ring introduces additional aromaticity and hydrogen-bonding sites.

- Implications: Enhanced hydrogen bonding via the amino group may increase solubility and alter biological activity compared to the chloro-substituted analog .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS: 1326810-54-1)

- Substituents : 3-fluoro-4-methoxyphenyl at position 4.

- Key Differences : The fluorophenyl group introduces steric bulk and electronic effects (fluorine: electron-withdrawing; methoxy: electron-donating).

- Implications : The extended π-system may promote π-π stacking in crystal structures, while fluorine enhances metabolic stability in pharmaceutical applications .

Heterocyclic Core Modifications

Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate

- Core Structure : Triazole instead of pyrazole.

- Key Differences: Triazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity. The ethoxymethyleneamino group introduces conformational flexibility.

- Implications : Triazole derivatives often exhibit stronger intermolecular interactions (e.g., C–H⋯N bonds), influencing crystal packing and thermal stability .

Functional Group Variations

Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-Pyrazole-3-Carboxylate (CAS: 320423-31-2)

- Substituents: Methoxyimino at position 4 and phenyl at position 1.

- The phenyl group enhances aromatic stacking.

- Implications : Tautomerism may affect solubility and tautomeric stabilization in biological systems .

Positional Isomerism

Ethyl 5-Amino-3-Chloro-1H-Pyrazole-4-Carboxylate (CAS: 1380351-61-0)

- Substituents: Chlorine at position 3 and amino at position 5.

- Key Differences : Positional isomerism shifts electronic effects; chlorine at position 3 may deactivate the ring differently.

- Implications : Altered electronic distribution could modify acidity (pKa) and reactivity in nucleophilic substitution reactions .

Structural and Crystallographic Insights

Table 1: Comparative Analysis of Pyrazole Derivatives

Biological Activity

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate (EMPC) is a compound recognized for its significant biological activities, particularly in pharmacology. Its structure features a pyrazole ring with an ethyl group, a chlorine atom, and a carboxylate functional group, which contribute to its interaction with various biological targets.

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 176.61 g/mol

- Structure : The compound consists of a pyrazole core substituted with an ethyl group at the 3-position and a chlorine atom at the 5-position, along with a carboxylate group at the 4-position.

EMPC primarily acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several neuropsychiatric disorders. This mechanism suggests potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and stress-related disorders .

Neuropharmacological Effects

Research indicates that EMPC exhibits notable activity in modulating neurotransmitter systems through its interaction with TAARs. The compound’s selectivity for these receptors may lead to reduced side effects compared to traditional full agonists, making it a promising candidate for drug development aimed at central nervous system disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, EMPC has demonstrated anti-inflammatory activity. A study evaluated various derivatives of ethyl pyrazole-3-carboxylates, including EMPC, using the carrageenan-induced paw edema model in rats. Results indicated significant anti-inflammatory effects, particularly in specific substituted derivatives .

Study on Neuropharmacological Effects

A comparative study assessed the binding affinity and efficacy of EMPC against other compounds targeting TAARs. It was found that EMPC had favorable binding characteristics, suggesting its potential as a therapeutic agent for treating CNS disorders like schizophrenia and bipolar disorder .

Anti-inflammatory Activity Evaluation

In an experimental setup involving rat models, EMPC and its derivatives were tested for their ability to reduce inflammation. The results showed that certain substitutions on the pyrazole scaffold enhanced anti-inflammatory activity, highlighting EMPC's potential in developing new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | Contains ethyl and methyl groups | Different position of chloro and carboxylic acid |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | Methyl substitution at a different position | Potentially different biological activities |

| Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity and selectivity |

EMPC stands out due to its specific receptor activity profile, which may offer advantages over its analogs in terms of selectivity and therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate in laboratory settings?

The compound is synthesized via cyclocondensation of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate with methylating agents under controlled conditions. A common method involves refluxing in a polar solvent (e.g., ethanol) with catalysts like sodium hydride, followed by recrystallization for purification. Key parameters include maintaining anhydrous conditions and precise temperature control (80–100°C) to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use - and -NMR to confirm substituent positions and ester functionality.

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Mercury software can visualize hydrogen-bonding interactions and packing patterns .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How is the compound’s purity assessed during synthesis?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with TLC (silica gel, UV visualization). Quantify impurities using GC-MS for volatile byproducts .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity in scaled-up syntheses?

Use continuous flow reactors for precise control of temperature, pressure, and mixing. Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., catalyst loading, reaction time). For example, a 15% increase in yield was reported using flow chemistry compared to batch methods .

Q. What experimental strategies elucidate the compound’s enzyme inhibition mechanisms?

- In vitro assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Kinetic studies : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive).

- Molecular docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the chloro-methyl group and enzyme active sites .

How do structural modifications influence bioactivity? Design a study to validate SAR hypotheses.

- Substituent variation : Replace the chloro group with bromo or amino groups to assess electronic effects.

- Ester hydrolysis : Synthesize the carboxylic acid derivative to study solubility-impacted bioavailability.

- Assay design : Compare IC values across analogs in cell-based (e.g., RAW 264.7 macrophages for anti-inflammatory testing) and enzymatic assays .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity at the chloro and ester positions.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activities across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed cell lines, serum-free conditions).

- Structural analogs : Compare activity trends with derivatives (e.g., Ethyl 5-bromo-4-methyl analogs) to isolate substituent effects.

- Meta-analysis : Apply multivariate regression to published data, accounting for variables like assay type (in vitro vs. in vivo) and purity thresholds .

Q. What strategies address low reproducibility in crystallographic data?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- High-resolution data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve accuracy.

- Validation tools : Check with PLATON’s ADDSYM to detect missed symmetry .

Comparative and Mechanistic Studies

Q. How does the compound compare to Ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate in reactivity and bioactivity?

- Reactivity : The formyl derivative undergoes oxidation to carboxylic acids, while the methyl analog is more stable under basic conditions.

- Bioactivity : Methyl substitution enhances lipophilicity (logP +0.3), improving membrane permeability in cell-based assays .

Q. What in vitro models are suitable for assessing cytotoxicity and therapeutic index?

- Cell viability : Use MTT assays on HEK-293 (normal) and HeLa (cancer) cells.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

- Therapeutic index : Calculate IC ratios (cancer/normal cells) to prioritize lead compounds .

Methodological Tools

Q. How to utilize SHELX for crystal structure determination?

Q. What in silico pipelines integrate synthetic and bioactivity data for lead optimization?

- Retrosynthesis : Use AiZynthFinder with Reaxys/Pistachio databases to propose routes.

- QSAR modeling : Train Random Forest models on bioactivity datasets (pIC vs. molecular descriptors).

- ADMET prediction : Employ SwissADME to forecast pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.